molecular formula C6H4Br2N2O2 B13352864 2-Bromo-6-(bromomethyl)-3-nitropyridine

2-Bromo-6-(bromomethyl)-3-nitropyridine

Cat. No.: B13352864
M. Wt: 295.92 g/mol
InChI Key: GLLUVUQEKQGRSJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(bromomethyl)-3-nitropyridine (CAS 914224-02-5) is a high-value, trifunctional pyridine derivative designed for advanced synthetic applications. Its molecular structure incorporates three distinct and highly versatile reactive sites: a bromine and a nitro group on the aromatic ring, and a benzylic bromomethyl group. This configuration provides exceptional flexibility for sequential and regioselective chemical modifications, making it a powerful building block in medicinal chemistry and materials science . The bromine and nitro substituents on the pyridine ring are prime handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of complex aryl and alkyl groups . The bromomethyl group acts as a superior electrophile for nucleophilic substitution reactions, enabling the straightforward installation of amines, ethers, and other functionalities to create diverse molecular architectures . As a member of the nitropyridine family, this compound serves as a key precursor in the synthesis of biologically active molecules, including potential inhibitors for various enzymatic targets . For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

2-bromo-6-(bromomethyl)-3-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c7-3-4-1-2-5(10(11)12)6(8)9-4/h1-2H,3H2

InChI Key

GLLUVUQEKQGRSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CBr)Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Bromomethyl 3 Nitropyridine and Analogues

Strategies for Regioselective Functionalization of the Pyridine (B92270) Nucleus

The pyridine ring's inherent electronic properties, characterized by a π-deficient system, necessitate specific strategies to achieve regioselective substitution. The synthesis of polysubstituted pyridines, such as 2-Bromo-6-(bromomethyl)-3-nitropyridine, hinges on the controlled introduction of bromine, nitro, and bromomethyl groups at the desired positions.

Introduction of Bromine Substituents on the Pyridine Core

The introduction of a bromine atom at the C-2 position of the pyridine ring is a critical first step in many synthetic approaches. A common method for the synthesis of 2-bromo-6-methylpyridine (B113505), a key precursor, involves a Sandmeyer-type reaction starting from 2-amino-6-methylpyridine (B158447). This transformation is typically achieved by treating the aminopyridine with a diazotizing agent, such as sodium nitrite, in the presence of hydrobromic acid and a copper(I) bromide catalyst. This method provides a reliable route to the 2-bromo-6-methylpyridine scaffold.

Another approach involves the direct bromination of the pyridine ring. However, due to the electron-deficient nature of pyridine, electrophilic aromatic substitution reactions like bromination require harsh conditions and often lead to a mixture of products. Regioselectivity can be influenced by the presence of other substituents on the ring.

Nitration of Pyridine Rings and Precursors

The nitration of the pyridine nucleus to introduce a nitro group at the C-3 position is a challenging transformation. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Direct nitration of pyridine itself typically requires forcing conditions and results in low yields of 3-nitropyridine (B142982).

However, the presence of activating or directing groups can facilitate nitration. For instance, the nitration of pyridine-N-oxide occurs more readily, primarily at the 4-position. Subsequent deoxygenation of the N-oxide yields the corresponding nitropyridine. For the synthesis of this compound, the nitration of a pre-functionalized pyridine, such as 2-bromo-6-methylpyridine, is a key consideration. The directing effects of the existing bromo and methyl groups play a crucial role in determining the position of nitration. The nitration of 2-amino-5-bromopyridine (B118841) to 2-amino-5-bromo-3-nitropyridine (B172296) has been reported, suggesting that the nitration of a brominated pyridine ring is a viable strategy. Typical nitrating agents include a mixture of concentrated nitric acid and sulfuric acid.

A patent has described a method for the preparation of 2-methyl-3-nitropyridine (B124571) starting from 2-chloro-3-nitropyridine (B167233) and diethyl malonate, followed by hydrolysis and decarboxylation. google.com This suggests an alternative approach where the nitro group is introduced early in the synthetic sequence.

Selective Bromomethylation at the C-6 Position of Methyl-Substituted Pyridines

The conversion of the methyl group at the C-6 position to a bromomethyl group is typically achieved through a radical substitution reaction. The Wohl-Ziegler reaction is a widely used method for the selective benzylic or allylic bromination of hydrocarbons. chem-station.comwikipedia.orgmychemblog.com This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride under reflux or photochemical irradiation. chem-station.comwikipedia.orgmychemblog.com

The success of this reaction on a substrate like 2-bromo-6-methyl-3-nitropyridine (B1291790) would depend on the relative reactivity of the benzylic protons of the methyl group. The presence of the electron-withdrawing nitro group on the pyridine ring could potentially influence the stability of the benzylic radical intermediate, thereby affecting the reaction conditions required for efficient bromination.

Direct Synthetic Routes to this compound

The synthesis of this compound can be envisioned through two primary direct routes: sequential functionalization of a simpler pyridine derivative or the modification of a closely related precursor.

Sequential Halogenation and Nitration Approaches

A logical synthetic strategy involves a stepwise functionalization of a readily available starting material. One such approach could begin with 2-methylpyridine (B31789) (2-picoline). The sequence of reactions would be critical to ensure the desired regiochemistry.

One possible sequence is:

Bromination of the ring: Introduction of a bromine atom at the C-2 position of 2-methylpyridine to yield 2-bromo-6-methylpyridine.

Nitration: Subsequent nitration of 2-bromo-6-methylpyridine to introduce a nitro group at the C-3 position. The directing effects of the bromo and methyl groups would need to be carefully considered to achieve the desired 3-nitro isomer.

Side-chain bromination: Finally, the radical bromination of the methyl group of the resulting 2-bromo-6-methyl-3-nitropyridine using NBS and a radical initiator to afford the target compound.

An alternative sequence could involve nitration prior to ring bromination. However, the nitration of 2-methylpyridine can be complex and may lead to a mixture of isomers.

Bromination of 2-Bromo-6-methyl-3-nitropyridine Precursors

This approach focuses on the final step of the synthesis, which is the side-chain bromination of a pre-synthesized 2-bromo-6-methyl-3-nitropyridine. The successful synthesis of this precursor is paramount. As discussed, this precursor could potentially be synthesized by the nitration of 2-bromo-6-methylpyridine.

The subsequent Wohl-Ziegler bromination of 2-bromo-6-methyl-3-nitropyridine would be the key transformation. The reaction conditions would need to be optimized to achieve efficient conversion of the methyl group to the bromomethyl group without affecting the other functional groups on the pyridine ring. The electron-deficient nature of the nitropyridine ring might necessitate more forcing conditions for the radical bromination compared to electron-rich aromatic systems.

Below is a table summarizing the key transformations and reagents involved in the potential synthetic routes to this compound.

Transformation Starting Material Reagents and Conditions Product
Ring Bromination 2-Amino-6-methylpyridine1. NaNO₂, HBr 2. CuBr2-Bromo-6-methylpyridine
Nitration 2-Bromo-6-methylpyridineHNO₃, H₂SO₄2-Bromo-6-methyl-3-nitropyridine
Side-Chain Bromination 2-Bromo-6-methyl-3-nitropyridineN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Heat/LightThis compound

Multi-Component and One-Pot Reaction Strategies

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, offering advantages such as reduced reaction times, lower costs, and decreased waste generation. nih.gov These approaches are pivotal in constructing complex molecules like substituted pyridines from simple precursors in a single step. While a direct one-pot synthesis for this compound is not extensively documented, the principles of MCRs are applied to create the core pyridine scaffold, which can then be further functionalized.

Generally, the synthesis of substituted pyridines can be achieved through the condensation of aldehydes, ketones or 1,3-dicarbonyl compounds, malononitrile, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net These reactions can be catalyzed by various agents, including nanocatalysts, to produce highly functionalized pyridines in good yields. rsc.org For instance, a one-pot, four-component reaction involving an appropriate aldehyde, an active methylene (B1212753) compound (like malononitrile), an acetophenone (B1666503) derivative, and ammonium acetate can yield a polysubstituted pyridine ring. nih.gov

Another strategy involves the zinc-mediated reduction of nitro compounds in the presence of aldehydes, which provides an efficient method to synthesize a wide range of nitrones, key intermediates in heterocyclic synthesis. researchgate.net Furthermore, tandem reactions, such as a sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization, can be employed under microwave irradiation to produce highly functionalized pyridines in an environmentally benign manner. mdpi.com These MCRs form the basis for potentially developing a streamlined, one-pot synthesis of a precursor like 2-bromo-6-methyl-3-nitropyridine.

Advanced Reaction Conditions and Catalytic Systems in Synthesis

The synthesis of complex pyridine derivatives often necessitates advanced reaction conditions and specialized catalytic systems to achieve desired yields and selectivity.

Utilization of Radical Initiators (e.g., Azobis(isobutyronitrile))

Radical initiators are crucial for reactions proceeding through a free-radical mechanism, such as benzylic bromination. wikipedia.org These substances, which possess weak bonds, decompose under mild conditions (heat or light) to generate radical species. wikipedia.org Azo compounds, like Azobis(isobutyronitrile) (AIBN), are common examples. Upon heating, AIBN decomposes to produce two isobutyronitrile (B166230) radicals and nitrogen gas. wikipedia.org

In the context of synthesizing this compound, a radical initiator is essential for the final step: the bromination of the methyl group at the 6-position of a 2-bromo-6-methyl-3-nitropyridine precursor. This reaction, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source, and its mechanism is facilitated by the presence of a radical initiator like AIBN or by photochemical means. masterorganicchemistry.com The initiator helps to generate the bromine radical (Br•) necessary to propagate the radical chain reaction. libretexts.org

Application of N-Bromosuccinimide (NBS) for Benzylic Bromination

N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations, where a hydrogen atom on a carbon adjacent to a double bond or an aromatic ring is replaced by a bromine atom. masterorganicchemistry.comchadsprep.com Its utility stems from its ability to provide a low, constant concentration of molecular bromine (Br₂), which minimizes competitive side reactions such as electrophilic addition to double bonds. masterorganicchemistry.comlibretexts.org

The synthesis of this compound from its 6-methyl precursor is a classic example of benzylic bromination on a heterocyclic ring. The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized. libretexts.org The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by a radical initiator or UV light, to generate a bromine radical. This radical then abstracts a benzylic hydrogen from the methyl group of the pyridine ring, forming a stabilized benzylic radical. This radical subsequently reacts with a molecule of Br₂ (generated in situ from NBS reacting with trace HBr) to yield the desired bromomethyl product and a new bromine radical, thus propagating the chain reaction. libretexts.org This method is widely used for preparing functionalized bromomethyl-pyridines. researchgate.net

Table 1: Reagents and Conditions for Benzylic Bromination
Substrate TypeBrominating AgentInitiatorSolventKey Feature
Alkyl-substituted PyridineN-Bromosuccinimide (NBS)AIBN or Benzoyl Peroxide or Light (hν)Carbon tetrachloride (CCl₄), AcetonitrileSelectively brominates the benzylic position. libretexts.orgresearchgate.net
2,6-LutidineN-Bromosuccinimide (NBS)Benzoyl PeroxideDry Carbon tetrachlorideYields 6-bromomethyl-2-methylpyridine. researchgate.net
AlkylbenzenesN-Bromosuccinimide (NBS)Light (hν)Carbon tetrachloride (CCl₄)Classic Wohl-Ziegler reaction conditions. masterorganicchemistry.com

High-Temperature and Pressure-Assisted Synthesis Protocols

High-temperature and high-pressure conditions are often employed to facilitate challenging organic reactions, such as nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine. These conditions can significantly increase reaction rates and drive equilibria toward the desired products. The synthesis of precursors to this compound, such as 2,6-disubstituted pyridines, can benefit from these protocols.

For example, the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) often requires heating in a sealed pressure tube to achieve amination. georgiasouthern.edu Similarly, microwave irradiation, which generates high temperatures and pressures within a sealed vessel, has been shown to dramatically decrease the reaction times for nucleophilic substitutions on halopyridines. lookchem.comresearchgate.net A study demonstrated that reactions of halopyridines with various nucleophiles were completed within minutes under microwave heating, a significant improvement over conventional heating methods. researchgate.net High-pressure systems like the Q-tube reactor also offer a safe and effective way to conduct reactions at elevated temperatures and pressures, leading to improved yields in the synthesis of fused pyridine systems. nih.gov These techniques could be instrumental in constructing the 2-bromo-3-nitropyridine (B22996) scaffold.

Solvent System Optimization for Yield and Selectivity

The choice of solvent is critical in chemical synthesis, as it can profoundly influence reaction rates, yields, and selectivity by affecting reactant solubility and stabilizing transition states. In the synthesis of pyridine derivatives, optimizing the solvent system is key. For nucleophilic aromatic substitutions on halopyridines, polar aprotic solvents like N-methylpyrrolidone (NMP) or hexamethylphosphoramide (B148902) (HMPA) are often effective. lookchem.com

In radical brominations using NBS, non-polar solvents such as carbon tetrachloride (CCl₄) are traditionally used to ensure the reaction proceeds via the desired radical pathway rather than an ionic one. researchgate.net The optimization of reaction conditions, including the solvent, is a standard procedure to maximize product yield. For instance, in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, a screening of various solvents showed that polar solvents like ethanol (B145695) or methanol (B129727) gave significantly better yields compared to less polar ones like dichloromethane (B109758) or toluene. bhu.ac.in Therefore, careful selection and optimization of the solvent system are essential at each step of the synthesis of this compound, from the formation of the pyridine ring to its final functionalization.

Synthesis of Related Bromomethylated Nitropyridines

The synthetic methodologies discussed are applicable to a range of related bromomethylated nitropyridines, which are valuable intermediates in medicinal chemistry and materials science. nih.gov

Examples of related syntheses include:

2-(Bromomethyl)-6-nitropyridine : This analogue shares the bromomethyl and nitro functional groups on the pyridine ring. Its synthesis would follow a similar logic: nitration of a picoline derivative followed by benzylic bromination.

4′,5′-bis(bromomethyl)benzo-15-crown-5 decorated with nitropyridine : In this example, a pre-formed bis(bromomethyl) compound was reacted with a hydroxynitropyridine under basic conditions to create more complex molecular structures. nih.gov

2-Bromo-6-methylpyridine : This compound is a direct precursor to a bromomethylated derivative. It can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction involving diazotization with NaNO₂ in the presence of HBr and Br₂. chemicalbook.com

Preparation of 3-(Bromomethyl)-2-chloro-5-nitropyridine (B13202850)

A direct synthetic route for 3-(bromomethyl)-2-chloro-5-nitropyridine is not explicitly detailed in the surveyed literature. However, a viable pathway can be proposed, commencing with the synthesis of its precursor, 2-chloro-3-methyl-5-nitropyridine (B1582605), which is a known biochemical reagent. medchemexpress.com The subsequent and crucial step involves the selective bromination of the methyl group at the benzylic position.

This transformation is classically achieved via a free-radical chain reaction. youtube.com The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org The most common and effective reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing undesired side reactions such as addition to the aromatic ring. libretexts.orgchadsprep.com The reaction is initiated using either ultraviolet (UV) light (hν) or a radical initiator like benzoyl peroxide.

The proposed two-step synthesis is as follows:

Synthesis of the Precursor: Formation of the 2-chloro-3-methyl-5-nitropyridine core structure through established multi-step pyridine ring functionalization methods.

Benzylic Bromination: Reaction of the methyl-substituted precursor with NBS and a radical initiator in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄), to yield the final 3-(bromomethyl)-2-chloro-5-nitropyridine. chadsprep.com

Synthesis of 2-bromo-4-(bromomethyl)-3-nitropyridine (Positional Isomers)

Similar to the analogue above, a direct synthesis for 2-bromo-4-(bromomethyl)-3-nitropyridine is not readily found. A logical synthetic approach therefore involves the initial preparation of the methyl-substituted precursor, 4-bromo-2-methyl-3-nitropyridine (B3028585), followed by benzylic bromination.

A documented method for synthesizing 4-bromo-2-methyl-3-nitropyridine starts from 2-methyl-3-nitropyridin-4-ol. chemicalbook.com This precursor is treated with phosphorus oxybromide at high temperatures to replace the hydroxyl group with a bromine atom, affording the desired intermediate in a 49.7% yield after purification. chemicalbook.com

ReactantReagentTemperatureTimeYield
2-methyl-3-nitropyridin-4-olPhosphorus oxybromide (POBr₃)140°C3 hours49.7%
Table 1: Synthesis of 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com

Following the synthesis of this key intermediate, the final step is the conversion of the methyl group to a bromomethyl group. This is accomplished using the standard Wohl-Ziegler reaction conditions: N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chadsprep.comchemistrysteps.com This selective free-radical halogenation occurs at the benzylic position due to the resonance stabilization of the intermediate benzylic radical. libretexts.org

Synthesis of 2,6-Bis(bromomethyl)pyridine (B1268884) as a Model System

The synthesis of 2,6-Bis(bromomethyl)pyridine is well-documented and serves as an excellent model for the functionalization of pyridine side chains. This compound is a versatile precursor for a wide range of pyridine derivatives and macrocycles. nih.gov The most common and high-yielding method involves the direct conversion of 2,6-bis(hydroxymethyl)pyridine (also known as pyridine-2,6-dimethanol) using concentrated hydrobromic acid (HBr). chemicalbook.comrsc.org

The reaction involves heating pyridine-2,6-dimethanol to reflux in 60% aqueous HBr for several hours. chemicalbook.com This process facilitates the nucleophilic substitution of both hydroxyl groups with bromide ions. After cooling and neutralization with a base such as sodium bicarbonate, the product is extracted with an organic solvent. chemicalbook.com This procedure is highly efficient, affording the desired 2,6-bis(bromomethyl)pyridine as a white solid in yields as high as 96%. chemicalbook.com

ReactantReagentSolventTemperatureTimeYield
Pyridine-2,6-dimethanol60% Hydrobromic AcidWater125°C (Reflux)6 hours96%
Table 2: Synthesis of 2,6-Bis(bromomethyl)pyridine. chemicalbook.com

Considerations for Scalable Synthesis and Process Optimization

Scaling the synthesis of bromomethylpyridine derivatives, particularly those involving benzylic bromination, presents significant challenges related to safety, efficiency, and environmental impact. digitellinc.com Traditional batch methods for Wohl-Ziegler brominations often use hazardous chlorinated solvents and explosive radical initiators, and suffer from poor heat transfer and inconsistent light penetration, making them difficult to scale up safely and reproducibly. digitellinc.comresearchgate.net

Modern process optimization has increasingly turned to continuous flow chemistry to address these issues. researchgate.net Photochemical reactions, in particular, benefit immensely from flow reactor technology. rsc.org

Key considerations for scalable synthesis include:

Continuous Flow Processing: Flow reactors offer vastly improved heat and mass transfer, precise control over reaction parameters (temperature, residence time), and enhanced safety by minimizing the volume of hazardous reagents at any given time. researchgate.netrsc.org This technology facilitates the scale-up of photochemical processes, which is often problematic in batch reactors due to the limited penetration of light. researchgate.netacs.org

Process Intensification and Green Chemistry: Flow chemistry allows for significant process intensification, leading to higher space-time yields and reduced Process Mass Intensity (PMI). rsc.orgrsc.org For instance, protocols have been developed for benzylic brominations that use in situ bromine generation (e.g., from NaBrO₃/HBr) and eliminate organic solvents entirely, dramatically improving the environmental footprint of the synthesis. rsc.orgrsc.org

Scale-Up Strategy: Scaling from laboratory to pilot or production scale in flow chemistry is more predictable than in batch. A common strategy involves "numbering-up" (running multiple reactors in parallel) or employing larger, intelligently dimensioned reactor modules. digitellinc.comacs.org This approach has been used to increase the productivity of photochemical benzylic brominations from grams per hour to multiple kilograms per hour. acs.org

Optimization using Design of Experiments (DoE): Methodologies like DoE can be used to systematically study the influence of variables such as reagent stoichiometry, temperature, and residence time to identify the optimal conditions for yield and purity, which is a core principle of the "Quality by Design" approach in the pharmaceutical industry. acs.org

By leveraging continuous photochemical flow reactors, the synthesis of benzylic bromides can be transformed into a safer, more efficient, and greener process suitable for industrial-scale production. digitellinc.comacs.org

Reactivity and Mechanistic Investigations of 2 Bromo 6 Bromomethyl 3 Nitropyridine

Reactivity of the Aryl Bromine Substituent at C-2

The bromine atom at the C-2 position of the pyridine (B92270) ring is susceptible to displacement through various pathways, primarily facilitated by the electron-withdrawing nature of the adjacent nitro group and the ring nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring in 2-bromo-6-(bromomethyl)-3-nitropyridine is electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C-3 position. This electronic arrangement makes the C-2 position, which bears the bromine leaving group, highly susceptible to nucleophilic attack. wikipedia.orgbyjus.com The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the electrophilic carbon atom at C-2, which is bonded to the bromine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by resonance, particularly by the nitro group and the pyridine nitrogen atom. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group, yielding the substituted product. nih.gov

The rate of this reaction is enhanced by the ortho-nitro group, which effectively stabilizes the intermediate complex. wikipedia.orgepa.gov A variety of nucleophiles can be employed in this transformation.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at C-2

Nucleophile Reagent Example Product Type
Alkoxides Sodium methoxide (B1231860) (NaOCH₃) 2-Alkoxy-6-(bromomethyl)-3-nitropyridine
Amines Ammonia (NH₃), Primary/Secondary Amines 2-Amino-6-(bromomethyl)-3-nitropyridine
Thiols Sodium thiophenoxide (NaSPh) 2-(Arylthio)-6-(bromomethyl)-3-nitropyridine
Azides Sodium azide (B81097) (NaN₃) 2-Azido-6-(bromomethyl)-3-nitropyridine

Palladium-Catalyzed Cross-Coupling Reactions

The C-2 bromine atom also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu The reaction is widely used for the synthesis of biaryl compounds. researchgate.netnih.gov The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgmdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Organoboron Reagent Catalyst System (Example) Product Class
Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 2-Aryl-6-(bromomethyl)-3-nitropyridines
Vinylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ 2-Vinyl-6-(bromomethyl)-3-nitropyridines

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orgharvard.edu

Table 3: Representative Stille Coupling Reactions

Organostannane Reagent Catalyst System (Example) Product Class
Tributyl(phenyl)stannane Pd(PPh₃)₄ 2-Aryl-6-(bromomethyl)-3-nitropyridines
Tributyl(vinyl)stannane Pd₂(dba)₃, AsPh₃ 2-Vinyl-6-(bromomethyl)-3-nitropyridines

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 4: Representative Heck Coupling Reactions

Alkene Partner Catalyst System (Example) Product Class
Styrene Pd(OAc)₂, PPh₃, Et₃N 2-(Styryl)-6-(bromomethyl)-3-nitropyridines
Acrylates PdCl₂(PPh₃)₂, K₂CO₃ 2-(Acrylate)-6-(bromomethyl)-3-nitropyridines

Reactivity of the Benzylic Bromomethyl Group at C-6

The bromomethyl group at the C-6 position behaves as a reactive benzylic-type halide. Its reactivity is distinct from the aryl bromide and allows for selective functionalization through aliphatic substitution pathways.

Aliphatic Substitution Reactions (SN1/SN2) with Various Nucleophiles

The C-Br bond in the bromomethyl group is readily cleaved in reactions with nucleophiles. These substitutions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.

SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry (though this is not applicable to the achiral -CH₂Br group). youtube.comyoutube.com

SN1 Mechanism: This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. The reaction proceeds in two steps: first, the leaving group departs to form a relatively stable benzylic-type carbocation, which is then attacked by the nucleophile. youtube.comkhanacademy.org

A wide range of nucleophiles can be used to displace the benzylic bromide.

Table 5: Aliphatic Substitution Reactions at the C-6 Bromomethyl Group

Nucleophile Reagent Example Product Type Probable Mechanism
Hydroxide/Water NaOH / H₂O (2-Bromo-3-nitropyridin-6-yl)methanol SN1 / SN2
Cyanide KCN (2-Bromo-3-nitropyridin-6-yl)acetonitrile SN2
Carboxylates Sodium acetate (B1210297) (NaOAc) (2-Bromo-3-nitropyridin-6-yl)methyl acetate SN2
Amines Ammonia, Primary/Secondary Amines N-Substituted (2-bromo-3-nitropyridin-6-yl)methanamine SN2

Formation of Quaternary Pyridinium (B92312) Salts

The electrophilic carbon of the bromomethyl group is an effective alkylating agent for tertiary amines, including pyridine itself, leading to the formation of quaternary ammonium (B1175870) or pyridinium salts. nih.govsemanticscholar.org This reaction, known as quaternization, typically proceeds via an SN2 mechanism. rsc.org The resulting pyridinium salts are often crystalline solids and have applications as ionic liquids, phase-transfer catalysts, and biologically active compounds. nih.govsemanticscholar.org

Table 6: Formation of Quaternary Salts

Amine Solvent Product
Pyridine Acetone or Ethanol (B145695) 1-((2-Bromo-3-nitropyridin-6-yl)methyl)pyridinium bromide
Trimethylamine Acetonitrile 1-(2-Bromo-3-nitropyridin-6-yl)-N,N,N-trimethylmethanaminium bromide

Intramolecular Cyclization and Ring-Closure Reactions

The dual reactivity of this compound can be exploited in intramolecular reactions to construct fused heterocyclic systems. If the C-2 bromide is first substituted with a nucleophile that contains a second nucleophilic site (e.g., an amino or hydroxyl group), this second site can then react with the bromomethyl group at C-6 in an intramolecular cyclization.

For instance, reaction with an amino-thiol could lead to a fused thiazine (B8601807) ring system. The initial SNAr reaction at C-2 would be followed by an intramolecular SN2 reaction. Such strategies are valuable for the rapid construction of complex polyheterocyclic frameworks. nih.gov

Table 7: Hypothetical Intramolecular Cyclization

Step 1: Nucleophile at C-2 Intermediate Step 2: Cyclization Final Product Class
2-Aminophenol 2-((2-Bromo-3-nitropyridin-6-yl)methoxy)aniline Intramolecular N-alkylation Fused Dibenzoxazepine derivative
Cysteamine S-(6-(Bromomethyl)-3-nitropyridin-2-yl)cysteamine Intramolecular N-alkylation Fused Thiazepine derivative

Reactivity of the Nitro Group at C-3

The nitro group at the C-3 position of the pyridine ring is a key determinant of the chemical behavior of this compound, profoundly influencing its reactivity through a variety of transformations and electronic effects.

Reductive Transformations of the Nitro Moiety to Amine or Other Nitrogen-Containing Functional Groups

The conversion of the nitro group to an amino group represents a pivotal transformation in the synthetic utility of nitropyridine derivatives. A range of reducing agents and methodologies have been successfully employed for the reduction of nitroarenes and nitropyridines, offering pathways to synthetically valuable aminopyridines and other nitrogen-containing functionalities.

Commonly, this reduction is achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Other effective methods include the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. For instance, the reduction of 2-amino-3-nitropyridine (B1266227) to 2,3-diaminopyridine (B105623) has been accomplished using iron in aqueous acidified ethanol. Furthermore, reagents like stannous chloride in hydrochloric acid have also proven effective for similar transformations.

The choice of reducing agent can be critical for achieving chemoselectivity, especially in molecules with multiple reducible functional groups. For example, in the synthesis of 3-substituted-2-aminopyridines from 3-fluoro-2-nitropyridine, the nitro group was successfully reduced using either standard hydrogenation conditions (10% Pd/C, H₂) or iron/ammonium chloride, the latter being preferred when halogen substituents were present to avoid their reduction.

Alternative reduction pathways can lead to other nitrogen-containing functional groups. For example, the reduction of vic-substituted 3-nitropyridines using zinc powder in the presence of ammonium chloride and ethanol under ultrasonication has been shown to yield N-(3-pyridyl)hydroxylamines. The specific conditions, including the reagent, solvent, and temperature, can be tailored to favor the formation of the desired product, whether it be the fully reduced amine or partially reduced intermediates like hydroxylamines or azo compounds.

Table 1: Common Reagents for the Reduction of Nitropyridines

Reducing Agent/System Typical Product(s) Notes
H₂/Pd/C Amine Standard hydrogenation conditions.
Fe/CH₃COOH Amine Metal in acidic medium.
Sn/HCl Amine Another common metal/acid system.
Fe/NH₄Cl Amine Useful for substrates with sensitive functional groups like halogens.
Zn/NH₄Cl/EtOH Hydroxylamine Can lead to partially reduced products.
Stannous Chloride (SnCl₂) Amine Effective reducing agent.

Influence of the Nitro Group on Activating Pyridine Positions for Electrophilic or Nucleophilic Attack

The potent electron-withdrawing nature of the nitro group significantly modulates the electron density of the pyridine ring, thereby governing its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Attack: The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. The addition of a strongly deactivating nitro group further diminishes the ring's electron density, making electrophilic aromatic substitution (EAS) reactions considerably more challenging. When such reactions do occur, they are typically directed to the meta position relative to the deactivating groups. In the case of this compound, the positions C-4 and C-5 would be considered for electrophilic attack. However, the combined deactivating effects of the bromo and nitro substituents render the ring highly resistant to electrophiles, requiring harsh reaction conditions. Electrophilic substitution on the pyridine ring generally favors the 3-position (β-position), but the presence of the nitro group at this position makes further electrophilic substitution at other ring positions very difficult.

Nucleophilic Attack: Conversely, the electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the C-2 and C-4 positions are ortho and para, respectively, to the C-3 nitro group. The presence of a good leaving group, such as the bromine atom at C-2, makes this position particularly susceptible to nucleophilic attack. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution. This activating effect allows for the displacement of the bromine at C-2 by a variety of nucleophiles, providing a versatile route for the functionalization of this position. The C-6 position, being ortho to the ring nitrogen and meta to the nitro group, is less activated towards nucleophilic attack compared to the C-2 and C-4 positions.

Oxidation-Reduction Chemistry of Nitropyridine Systems

The redox chemistry of nitropyridine systems is primarily centered on the transformations of the nitro group. As discussed, the reduction of the nitro group is a common and synthetically important reaction. The electrochemical reduction of 3-nitropyridine (B142982) derivatives in acidic solution is a known method for the preparation of 3-aminopyridines.

The redox potential of bipyridine systems can be tuned by N-substitution. While not directly a nitropyridine system, this highlights the influence of substituents on the electrochemical properties of pyridine rings. The nitro group, being strongly electron-withdrawing, will significantly impact the reduction potential of the pyridine ring itself, making it more susceptible to reduction.

Beyond the nitro group, the pyridine nitrogen can also participate in redox chemistry through the formation of N-oxides. Pyridine N-oxides are versatile intermediates in synthesis. The N-oxide can be introduced by oxidation of the pyridine nitrogen and subsequently removed by deoxygenation, often using reagents like phosphorus trichloride. The presence of an N-oxide group can alter the reactivity of the pyridine ring, for example, by directing electrophilic attack to the C-4 position.

Interplay of Substituents on Pyridine Ring Reactivity

Electronic Effects of Bromine and Nitro Groups

Both the bromine atom at C-2 and the nitro group at C-3 are strongly electron-withdrawing groups.

Inductive Effect: Both substituents exert a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring through the sigma bond framework. This effect is most pronounced at the carbon atoms to which they are attached and diminishes with distance.

Resonance Effect:

The nitro group exhibits a powerful negative resonance effect (-M), delocalizing the pi-electrons of the ring onto the oxygen atoms of the nitro group. This effect significantly reduces the electron density at the ortho and para positions (C-2, C-4, and C-6).

The bromine atom has a dual role. While it is inductively withdrawing, it can also donate a lone pair of electrons into the ring via a positive resonance effect (+M). However, for halogens, the inductive effect generally outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic attack.

The combination of these strong electron-withdrawing effects makes the pyridine ring in this compound highly electron-deficient. This pronounced electron deficiency is the primary reason for the ring's high reactivity towards nucleophiles, particularly at the C-2 position, and its inertness towards electrophiles.

Table 2: Electronic Effects of Substituents

Substituent Position Inductive Effect (-I) Resonance Effect (-M/+M) Overall Effect on Ring Electron Density
Nitro (-NO₂) C-3 Strong Strong (-M) Strongly Decreasing
Bromo (-Br) C-2 Strong Weak (+M) Decreasing

Steric Effects of the Bromomethyl Group

The bromomethyl group at the C-6 position primarily exerts a steric influence on the reactivity of the molecule. Its bulkiness can hinder the approach of reagents to the adjacent C-5 position and the nitrogen atom of the pyridine ring. This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at less hindered positions. For example, while the C-2 position is electronically activated for nucleophilic attack, the steric bulk of the bromomethyl group at C-6 might disfavor reactions that involve large nucleophiles or transition states at the neighboring nitrogen or C-5 position. However, the primary electronic activation at C-2 by the nitro and bromo groups is generally the dominant factor in determining the site of nucleophilic attack.

Detailed Reaction Kinetic and Thermodynamic Studies of this compound Remain Largely Unexplored

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the detailed reaction kinetics and thermodynamics of the compound this compound. Despite its potential as a reactive intermediate in organic synthesis, extensive searches have not yielded specific experimental data such as reaction rate constants, activation energies, or thermodynamic parameters like enthalpy and entropy for its various potential reactions.

The absence of such fundamental data indicates that the reactivity of this compound has not been subjected to in-depth mechanistic investigation. Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction, including concentration, temperature, and the presence of catalysts. Similarly, thermodynamic studies provide insight into the energy changes that occur during a reaction, determining its spontaneity and equilibrium position.

While information on the synthesis and general reactivity of related pyridine derivatives is available, this does not extend to the specific kinetic and thermodynamic profile of this compound. The unique combination of a bromo-substituent at the 2-position, a reactive bromomethyl group at the 6-position, and a deactivating nitro group at the 3-position creates a complex electronic and steric environment. This complexity necessitates dedicated experimental studies to elucidate its behavior in chemical transformations.

Consequently, it is not possible to provide detailed data tables or a summary of research findings on the reaction kinetics and thermodynamics of this specific compound at this time. The field remains open for future investigation to characterize these essential chemical properties.

Derivatization and Advanced Functionalization Strategies

Regioselective Transformations of Functional Groups

The strategic chemical modification of 2-bromo-6-(bromomethyl)-3-nitropyridine hinges on the differential reactivity of its functional groups. The presence of two different carbon-bromine bonds and an electron-withdrawing nitro group permits a high degree of regioselectivity in its reactions.

The two bromine atoms in this compound are attached to carbon atoms with different hybridization states, which is the primary determinant of their reactivity. The bromomethyl group contains a bromine attached to an sp³-hybridized carbon, whereas the bromo group at the 2-position is attached to an sp²-hybridized carbon of the pyridine (B92270) ring.

The C(sp³)-Br bond of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the C(sp²)-Br bond of the aryl bromide. This is due to several factors:

Bond Strength: The C(sp³)-Br bond is generally weaker than the C(sp²)-Br bond, making it easier to break.

Reaction Mechanism: The benzylic position can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways. The Sₙ2 pathway is favored due to the accessibility of the carbon atom, while an Sₙ1 pathway is possible due to the resonance stabilization of the resulting benzylic carbocation by the pyridine ring.

Aryl Halide Inertness: Aryl halides are typically unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under conditions that facilitate mechanisms like metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SₙAr).

While the nitro group at the 3-position does activate the pyridine ring towards SₙAr, particularly at the C2 and C6 positions, the conditions required (strong nucleophiles, elevated temperatures) are generally harsher than those needed for substitution at the highly reactive benzylic position. This inherent difference in reactivity allows for the selective functionalization of the bromomethyl group.

Table 1: Comparison of Aryl and Benzylic Bromide Reactivity

FeatureAryl Bromide (at C2)Benzylic Bromide (at C6-methyl)
Carbon Hybridization sp²sp³
Typical Reaction Nucleophilic Aromatic Substitution (SₙAr), Cross-CouplingNucleophilic Substitution (Sₙ1, Sₙ2)
Relative Reactivity Low (requires activation/catalysis)High
Activating Factors Electron-withdrawing groups (e.g., -NO₂)Resonance stabilization of intermediates
Typical Conditions Strong nucleophiles, heat, metal catalystsMild nucleophiles, often at room temperature

Capitalizing on the high reactivity of the benzylic bromide, the bromomethyl group can be selectively modified using a variety of nucleophiles under mild conditions. These reactions typically proceed without disturbing the more robust aryl bromide or the nitro group. This selectivity is crucial for stepwise synthetic strategies where the aryl bromide is reserved for a subsequent transformation, such as a cross-coupling reaction.

Common transformations that can be selectively performed at the bromomethyl position include:

Etherification: Reaction with alkoxides (e.g., sodium ethoxide) or phenoxides.

Esterification: Reaction with carboxylate salts (e.g., sodium acetate).

Amination: Reaction with primary or secondary amines.

Thioetherification: Reaction with thiols or thiolates.

Cyanation: Reaction with cyanide salts.

Phosphonate Formation: Reaction with trialkyl phosphites (Arbuzov reaction).

These reactions are typically conducted at or below room temperature in polar aprotic solvents, conditions under which the aryl bromide remains unreactive towards nucleophilic attack.

Table 2: Examples of Selective Reactions at the Bromomethyl Position

NucleophileReagent ExampleProduct Functional Group
AmineDiethylamineTertiary Amine
ThiolSodium thiophenoxideThioether
CarboxylatePotassium acetate (B1210297)Ester
AlkoxideSodium methoxide (B1231860)Ether
CyanideSodium cyanideNitrile

Synthesis of Complex Heterocyclic Scaffolds

The dual electrophilic nature of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. Its ability to undergo sequential or one-pot reactions at its two distinct bromine centers is key to its utility in constructing fused, macrocyclic, and bridged structures.

Fused heterocyclic systems are prevalent in pharmaceuticals and materials science. This compound can serve as a foundational unit for building fused pyridines through intramolecular cyclization strategies. A general approach involves two key steps:

Initial Nucleophilic Substitution: The highly reactive bromomethyl group is first reacted with a suitable nucleophile that is part of another cyclic or acyclic precursor. This precursor also contains a functional group capable of a subsequent reaction.

Intramolecular Cyclization: The aryl bromide at the C2 position is then used to close the new ring. This can be achieved through various methods, such as intramolecular Heck reactions, Suzuki coupling, or SₙAr cyclization, depending on the nature of the tethered functional group.

For instance, reaction with an ortho-aminophenyl derivative could be followed by an intramolecular N-arylation to form a pyrido-fused benzodiazepine (B76468) system.

Pyridine-containing macrocycles are of significant interest as ligands in coordination chemistry and as host molecules in supramolecular chemistry. The related compound 2,6-bis(bromomethyl)pyridine (B1268884) is a well-established building block for creating such structures. nih.gov Similarly, this compound can function as a bis-electrophilic component in macrocyclization reactions.

By reacting it with a dinucleophile, such as a diamine, dithiol, or diol, under high-dilution conditions to favor intramolecular cyclization, a variety of macrocycles can be synthesized. The general strategy involves the formation of two new bonds between the pyridine unit and the linker. The nitro group remains on the macrocyclic framework, modulating its electronic properties, solubility, and coordination behavior. This approach allows for the synthesis of novel ligands with a pre-organized structure for binding metal ions. rsc.org

The synthesis of bridged pyridine derivatives represents a more advanced application of this compound. Creating a bridge across the pyridine ring requires a linker that can react with both the C2 and C6 positions.

A potential strategy could involve a stepwise approach. First, the bromomethyl group could be displaced by one end of a bifunctional nucleophile. The second nucleophilic site of this linker could then, in a subsequent intramolecular step, displace the aryl bromide at the C2 position. This SₙAr cyclization would be facilitated by the activating effect of the nitro group. Such a reaction would lead to the formation of a novel bicyclic, bridged pyridine system, a scaffold with a constrained three-dimensional geometry that could be valuable in drug design and as a complex ligand.

Application of Tandem, Domino, and Cascade Reactions in Derivatization

Tandem, domino, and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without the need for isolating intermediates. These processes are of great interest in medicinal and materials chemistry for their atom economy and ability to rapidly build molecular complexity.

Despite the potential of this compound to undergo such transformations due to its multiple reactive centers, a thorough search of peer-reviewed journals, chemical databases, and patent literature did not yield any specific studies detailing the application of tandem, domino, or cascade reactions for its derivatization. The current body of scientific knowledge appears to lack documented examples of these advanced reaction sequences being initiated from this particular starting material. While research on related 2-bromopyridine (B144113) compounds has shown their utility in domino C-O/C-N/C-C bond formation reactions, similar studies on the title compound have not been reported.

Enantioselective Synthesis of Chiral Derivatives

Enantioselective synthesis is a critical area of chemical research focused on the preparation of single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry due to the differing biological activities of enantiomers. The structure of this compound does not inherently possess a chiral center. However, its functional groups could potentially be utilized in reactions to generate new stereocenters, leading to the formation of chiral derivatives.

A detailed investigation of the scientific literature did not uncover any published research specifically describing the use of this compound as a substrate in enantioselective synthesis to produce chiral derivatives. While there is extensive research on the enantioselective synthesis of other chiral molecules, including some pyridine-containing structures, direct application to or starting from this compound has not been documented. Therefore, no data on reaction conditions, catalysts, enantiomeric excess, or specific chiral products for this compound can be provided at this time.

Applications in Advanced Organic Synthesis

Building Block in Pharmaceutical Intermediates and Lead Compound Synthesis

In the realm of medicinal chemistry, nitrogen-containing heterocycles are core components of numerous therapeutic agents. nih.gov The pyridine (B92270) nucleus, in particular, is a privileged structure in drug discovery. nih.gov Compounds like 2-Bromo-6-(bromomethyl)-3-nitropyridine serve as key starting materials for the elaboration of more complex pharmaceutical intermediates.

The dual halogenation at the 2- and 6-positions (via the bromomethyl group) of the pyridine ring, combined with the electron-withdrawing nature of the nitro group at the 3-position, imparts a defined pattern of reactivity to this compound. This allows for selective chemical modifications, making it an ideal precursor for a variety of nitrogen-containing heterocycles. frontiersin.org

The presence of two different bromine-containing functional groups—a bromo group directly attached to the aromatic ring and a bromomethyl group—offers the potential for sequential and site-selective reactions. For instance, the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the bromo group on the pyridine ring can participate in cross-coupling reactions. This differential reactivity is crucial for the controlled, step-wise construction of complex heterocyclic systems. The synthesis of fused heterocycles, which are common motifs in pharmaceuticals, can be envisioned using this compound through intramolecular cyclization strategies. nih.govbohrium.com

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPositionTypical ReactionsPotential for Selective Functionalization
Bromo2Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)Can be targeted under specific catalytic conditions, often requiring higher activation energy than the bromomethyl group. google.com
Bromomethyl6Nucleophilic Substitution (SN2 type reactions)Highly reactive towards a wide range of nucleophiles, allowing for facile introduction of diverse substituents.
Nitro3Electron-withdrawing group, activates the ring for nucleophilic attack. Can be reduced to an amino group for further derivatization.Directs the regioselectivity of nucleophilic aromatic substitution reactions.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. nih.gov The structural framework provided by this compound can be elaborated to design molecules that can fit into the active sites of specific enzymes. The ability to introduce diverse functionalities at different positions of the pyridine ring allows for the fine-tuning of the molecule's shape, size, and electronic properties to achieve potent and selective enzyme inhibition. While direct examples for this specific compound are not prevalent in public literature, the general class of substituted pyridines is widely used in the synthesis of kinase inhibitors and other targeted therapies. nih.gov

Precursor for Agrochemical Synthesis

The pyridine ring is also a key structural feature in many modern agrochemicals, including herbicides and insecticides. The unique substitution pattern of this compound makes it a valuable starting point for the synthesis of novel crop protection agents.

The development of new herbicidal and insecticidal agents is driven by the need for improved efficacy, selectivity, and environmental safety. The ability to introduce various functional groups onto the this compound scaffold allows for the systematic modification of its biological activity. By reacting the bromomethyl and bromo groups with different nucleophiles and coupling partners, a library of derivatives can be synthesized and screened for their herbicidal or insecticidal properties. The nitro group can also be a key pharmacophore or can be transformed into other functional groups to modulate the biological profile of the final compounds.

Role in Material Science Applications

The application of functionalized pyridine derivatives extends beyond the life sciences into the realm of material science. The electronic and coordination properties of the pyridine ring make it an attractive component for the development of advanced materials.

While specific research on the use of this compound in material science is limited, the reactive handles on the molecule suggest its potential as a monomer or cross-linking agent in the synthesis of functional polymers. The bromomethyl group could be used to graft the pyridine unit onto a polymer backbone, or to initiate polymerization. The resulting polymers, containing the electron-deficient nitropyridine moiety, could exhibit interesting optical or electronic properties. Furthermore, the pyridine nitrogen can act as a ligand to coordinate with metal ions, opening up possibilities for the creation of functional coatings, sensors, or catalytic materials.

Synthesis of Advanced Dyes and Photoactive Materials

While the direct use of this compound in the synthesis of dyes and photoactive materials is not widely reported, its molecular architecture presents it as a highly promising scaffold for creating such complex molecules. Its potential stems from the strategic placement of functional groups that allow for controlled, stepwise chemical modifications.

The utility of this compound in constructing chromophores (the parts of a molecule responsible for color) can be attributed to several key features:

Nitropyridine Core: The pyridine ring is a heterocyclic structure commonly found in organic dyes. The presence of a strongly electron-withdrawing nitro group (-NO₂) significantly lowers the electron density of the aromatic ring. This feature is highly desirable for creating "push-pull" systems, where the nitropyridine can act as an effective electron acceptor. By attaching electron-donating groups to this core, chemists can induce intramolecular charge transfer (ICT), a phenomenon that is crucial for tuning the color and photophysical properties of a molecule.

Dual Reactive Sites for Elaboration: The compound possesses two distinct bromine atoms that serve as versatile handles for extending the molecule's π-conjugated system, which is a common characteristic of dye molecules.

The 2-bromo substituent is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful synthetic methods allow for the formation of new carbon-carbon bonds, enabling the attachment of other aromatic rings or unsaturated groups to build a larger, conjugated framework.

The bromomethyl (-CH₂Br) group is a reactive benzylic halide that readily undergoes nucleophilic substitution. This allows for the easy introduction of a wide variety of atoms and functional groups (containing oxygen, nitrogen, sulfur, etc.), which can be used to modify the molecule's properties or to link the nitropyridine unit to other chromophores or even polymer backbones.

This dual reactivity allows for a modular design strategy. For instance, a synthetic plan could involve first reacting the bromomethyl group with an electron-donating nucleophile and then using the 2-bromo position for a cross-coupling reaction to further extend the conjugation. Such precise control is invaluable in the development of novel photoactive materials. Generally, pyridine derivatives are sought after in materials science for applications including dyes. nih.gov

Table 1: Potential Synthetic Transformations for Dye and Photoactive Material Development

Reactive SiteReaction TypePotential ReagentsResulting Linkage or Group
2-BromoSuzuki CouplingArylboronic acids/esters, Pd catalyst, baseAryl-Aryl
2-BromoSonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAryl-Alkyne
6-(Bromomethyl)Nucleophilic SubstitutionPrimary/Secondary Amines-CH₂-NRR' (Amine)
6-(Bromomethyl)Nucleophilic SubstitutionPhenols/Alcohols, base-CH₂-OR (Ether)
6-(Bromomethyl)Nucleophilic SubstitutionThiols, base-CH₂-SR (Thioether)

Utility in Supramolecular Chemistry and Ligand Design

The unique arrangement of a coordinating nitrogen atom and multiple reactive sites makes this compound a particularly valuable precursor in the fields of coordination chemistry and supramolecular science.

Preparation of Novel Ligands for Coordination Complexes

The nitrogen atom in the pyridine ring has a lone pair of electrons, making it an excellent coordination site (a Lewis base) for a vast array of metal ions. While the molecule itself can act as a simple monodentate ligand (binding to a metal at one site), its primary utility is as a starting material for more complex multidentate ligands. The presence of two chemically distinct bromine atoms allows for the sequential introduction of additional donor atoms to create chelating ligands.

Synthesis of Bidentate and Tridentate Ligands: The reactive bromomethyl group can be easily substituted by nucleophiles that also contain a donor atom. For example, a reaction with an amino alcohol or another nitrogen-containing heterocycle (like pyridine or imidazole) would attach a flexible sidearm with an oxygen or nitrogen donor atom. This creates a bidentate ligand that can bind to a metal at two points, forming a stable chelate ring.

Platform for Advanced Ligand Architectures: The 2-bromo position provides a second site for modification, typically through cross-coupling reactions. This enables the synthesis of more rigid and structurally complex ligands, such as pincer ligands, which grasp a metal center at three points in a planar fashion. The functionalization of halopyridines is a common strategy in the synthesis of ligands for various applications, including metal ion sensors. georgiasouthern.edulanl.gov The 2-bromo-6-substituted pyridine framework is recognized for its broad utility in synthesizing ligands and functional organic materials. google.com

Self-Assembly Systems and Host-Guest Chemistry

Supramolecular chemistry focuses on designing molecules that can spontaneously assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. This compound is an excellent candidate for a building block in such systems.

The rigid pyridine ring can be incorporated into larger molecules, such as macrocycles, that are designed to self-assemble. The reactive bromo- and bromomethyl groups allow for the covalent connection of this pyridine unit to other molecular components that can guide assembly. Furthermore, the electron-deficient nature of the nitropyridine ring makes it an ideal partner for π-π stacking interactions with electron-rich aromatic systems. For instance, by linking two units of this compound with a flexible chain, one could create a molecule capable of folding and assembling into a defined supramolecular structure. While direct examples involving this specific compound are scarce, the principles of using functionalized building blocks are central to designing self-assembling and host-guest systems. frontiersin.org

Synthesis of Radiolabeled Compounds for Imaging and Research

Radiolabeled molecules are indispensable in modern medicine, particularly for diagnostic imaging techniques like Positron Emission Tomography (PET), and in pharmaceutical research to study drug metabolism. moravek.comwuxiapptec.com The structure of this compound offers several viable routes for introducing a radioactive isotope. Nitropyridine derivatives, in general, are considered valuable precursors for developing radiolabeled compounds for PET imaging. nih.gov

The primary strategies for radiolabeling this molecule would likely involve using it as a non-radioactive precursor, with the radioisotope being introduced in the final step of the synthesis to minimize the handling of radioactive material and to account for the short half-lives of many medical isotopes.

Labeling via the 2-Bromo Position: The aryl bromide can be a precursor for introducing radioisotopes. For example, it could be converted into a stannyl (B1234572) or boronic ester derivative, which can then be reacted with a source of radioactive fluorine-18 (B77423) (¹⁸F), the most common PET isotope, to form a carbon-fluorine bond.

Labeling via the 6-(Bromomethyl) Position: This site is highly advantageous for "late-stage" radiolabeling. The reactive C-Br bond can be readily displaced by a nucleophile carrying the radioisotope. For example, reacting the compound with sources of radioactive [¹¹C]cyanide or [¹⁸F]fluoride would efficiently install the radiolabel. This method is often preferred in radiochemistry due to its simplicity and speed.

The ultimate choice of which isotope to use and where to place it on the molecule would be dictated by the intended biological target and the required metabolic stability of the radiolabel. wuxiapptec.com

Table 2: Potential Strategies for Radiolabeling

IsotopeHalf-LifePotential Labeling StrategyReactive Site Utilized
¹⁸F109.8 minNucleophilic substitution with [¹⁸F]fluoride6-(Bromomethyl)
¹⁸F109.8 minMulti-step synthesis via a boronic ester precursor2-Bromo
¹¹C20.4 minReaction with a ¹¹C-labeled nucleophile (e.g., [¹¹C]CH₃I after conversion)6-(Bromomethyl) (after conversion to a nucleophile)
⁷⁶Br16.2 hDirect substitution with radioactive bromide2-Bromo

Coordination Chemistry and Metal Complexation of Derived Ligands

Design Principles for Pyridine-Based Ligands incorporating Bromomethyl and Nitro Groups

The design of pyridine-based ligands from 2-Bromo-6-(bromomethyl)-3-nitropyridine is guided by several key principles aimed at tuning the ligand's coordination properties. The reactive bromomethyl group at the 6-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of donor atoms (N, O, S, P) and functional groups. This versatility enables the synthesis of polydentate ligands, which can form stable chelate rings with metal ions.

The electronic nature of the pyridine (B92270) ring is significantly influenced by the presence of the electron-withdrawing nitro group at the 3-position and the bromo group at the 2-position. These substituents decrease the electron density on the pyridine nitrogen, thereby reducing its basicity. This modulation of the ligand's electronic properties can have a profound impact on the stability and reactivity of the resulting metal complexes. For instance, a less basic pyridine nitrogen can lead to a more labile metal-ligand bond, which can be advantageous in certain catalytic applications.

Furthermore, the steric hindrance around the coordination site can be controlled by the choice of nucleophile used to displace the bromide from the bromomethyl group. Bulky substituents can create a specific coordination pocket around the metal center, influencing its coordination geometry and selectivity in catalytic reactions.

Formation of Metal Complexes with Derivatives of this compound

Ligands derived from this compound are expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), ruthenium(II), and platinum(II). The pyridine nitrogen and the donor atoms introduced via the bromomethyl group can act as coordination sites, leading to the formation of mono-, bi-, or polydentate ligands.

Interactions with Transition Metals (e.g., Cu(II), Ru(II), Pt(II))

Copper(II) Complexes: Copper(II) ions, with their d⁹ electron configuration, typically form square planar or distorted octahedral complexes. Ligands derived from this compound, particularly those incorporating additional nitrogen or oxygen donors, can readily coordinate to Cu(II) to form stable chelates. The electronic properties of the ligand, influenced by the nitro and bromo substituents, will affect the Lewis acidity of the copper center.

Ruthenium(II) Complexes: Ruthenium(II) is known for its rich coordination chemistry and its ability to form stable octahedral complexes. Polydentate ligands derived from the title compound can coordinate to Ru(II) to form complexes with interesting photophysical and electrochemical properties. The π-accepting ability of the pyridine ring, enhanced by the electron-withdrawing groups, can facilitate back-bonding from the metal d-orbitals, influencing the electronic structure of the complex.

Platinum(II) Complexes: Platinum(II) ions typically form square planar complexes. Bidentate or tridentate ligands synthesized from this compound are well-suited to coordinate to Pt(II) centers. The resulting complexes could have applications in materials science or as catalysts.

Structural Elucidation of Metal-Ligand Coordination Compounds

TechniqueInformation Provided
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, bond angles, coordination geometry
Nuclear Magnetic Resonance (NMR)Connectivity of atoms, ligand conformation in solution
Infrared (IR) SpectroscopyVibrational modes of functional groups, coordination-induced shifts
UV-Visible SpectroscopyElectronic transitions within the complex

Influence of Nitro and Bromomethyl Groups on Ligand Coordination Properties

The nitro and bromomethyl groups play a crucial role in defining the coordination properties of the derived ligands.

The nitro group , being strongly electron-withdrawing, significantly reduces the basicity of the pyridine nitrogen. This has a direct impact on the strength of the metal-ligand bond. A weaker bond may lead to increased lability, which can be a desirable feature in catalytic cycles where substrate binding and product release are important steps.

The bromomethyl group serves as a reactive handle for introducing a variety of coordinating groups. The nature of the substituent introduced at this position dictates the denticity and the steric environment of the ligand. For example, reaction with a primary amine can lead to a bidentate ligand, while reaction with a diamine can result in a tridentate or even a bridging ligand capable of forming polynuclear complexes.

The interplay between the electronic effects of the nitro group and the steric and coordinating properties introduced via the bromomethyl group allows for the fine-tuning of the ligand's behavior and the properties of its metal complexes.

Catalytic Applications of Derived Metal Complexes

While specific catalytic applications of metal complexes derived solely from this compound are not extensively documented in the literature, the general class of pyridine-based transition metal complexes is known to be active in a wide range of catalytic transformations.

The design features of the ligands discussed above suggest potential applications in areas such as:

Oxidation Catalysis: The electron-deficient nature of the metal center, induced by the electron-withdrawing substituents on the pyridine ring, could enhance its activity in oxidation reactions.

Cross-Coupling Reactions: Palladium and nickel complexes bearing pyridine-based ligands are widely used as catalysts in C-C and C-N bond-forming reactions. The modular nature of the ligands derived from this compound would allow for the systematic tuning of the catalyst's performance.

Lewis Acid Catalysis: The Lewis acidity of the metal center can be modulated by the ligand's electronic properties, making these complexes potential catalysts for various Lewis acid-catalyzed reactions.

Further research is needed to synthesize and characterize specific metal complexes derived from this compound and to explore their efficacy in various catalytic applications. The theoretical design principles outlined in this article provide a solid foundation for such future investigations.

Computational and Theoretical Investigations

Reaction Mechanism Modeling and Transition State Analysis

No theoretical models or transition state analyses pertaining to the reaction mechanisms involving 2-Bromo-6-(bromomethyl)-3-nitropyridine have been reported.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational predictions regarding the reactivity, regioselectivity, or stereoselectivity of this compound in chemical reactions are absent from the scientific literature.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no evidence of molecular dynamics simulations having been performed to study the intermolecular interactions or behavior of this compound in various environments.

Analytical Methodologies for Research and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-6-(bromomethyl)-3-nitropyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the bromomethyl group. The aromatic region would likely show two doublets, characteristic of the two adjacent protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromo and nitro substituents. The protons of the bromomethyl (-CH₂Br) group would typically appear as a singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the six carbon atoms. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached bromo and nitro groups. The carbon of the bromomethyl group would also have a characteristic chemical shift.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. COSY experiments would establish the connectivity between adjacent protons on the pyridine ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-48.2 - 8.4 (d)-
H-57.6 - 7.8 (d)-
-CH₂Br4.6 - 4.8 (s)-
C-2-140 - 142
C-3-150 - 152
C-4-138 - 140
C-5-122 - 124
C-6-158 - 160
-CH₂Br-30 - 33

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be seen for the molecular ion peak, with contributions from the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns in the mass spectrum would provide further structural information, with potential losses of bromine, the nitro group, and other fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the precise elemental composition of this compound, confirming its molecular formula of C₆H₄Br₂N₂O₂.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₆H₄Br₂N₂O₂
Molecular Weight297.91 g/mol
Predicted m/z for [M]⁺295.86, 297.86, 299.86 (Isotopic pattern for Br₂)
Predicted m/z for [M+H]⁺296.87, 298.87, 300.87 (Isotopic pattern for Br₂)

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational modes include:

N-O stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-N stretching: Vibrations associated with the C-N bond of the pyridine ring.

C=C and C=N stretching: Aromatic ring stretching vibrations characteristic of the pyridine ring.

C-H stretching and bending: Aromatic C-H stretching and out-of-plane bending vibrations.

C-Br stretching: A stretching vibration for the carbon-bromine bonds, typically observed in the lower frequency region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1345 - 1385Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium
Aromatic C-H Stretch3000 - 3100Weak
C-Br Stretch500 - 600Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this method can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would offer unequivocal confirmation of the compound's structure and connectivity. The resulting crystal structure would reveal the planarity of the pyridine ring and the spatial orientation of the bromo, bromomethyl, and nitro substituents.

Chromatographic Techniques for Separation and Purity Verification (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A suitable stationary phase (e.g., C18) and mobile phase would be used to separate the target compound from any impurities or starting materials. The retention time would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for separation and purity analysis. The compound would be vaporized and passed through a column, with detection providing a chromatogram indicating its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A spot of the compound on a TLC plate would move a certain distance relative to the solvent front, giving a characteristic retention factor (Rf) value.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow processes and automated synthesis platforms. These technologies offer advantages in terms of safety, scalability, and the ability to rapidly explore a wide range of reaction conditions. Future research on 2-Bromo-6-(bromomethyl)-3-nitropyridine could involve the development of a flow synthesis route. This would not only enable a more controlled and potentially higher-yielding production of the compound but also facilitate the automated synthesis of a library of its derivatives for screening in various applications.

Advanced Computational Approaches for De Novo Design and Reaction Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. In the context of this compound, quantum mechanical calculations could be employed to understand its electronic structure, predict its reactivity towards different reagents, and elucidate potential reaction mechanisms. Furthermore, these computational models could be used for the de novo design of new derivatives with specific desired properties, guiding future synthetic efforts and accelerating the discovery of new applications.

Discovery of Novel Applications Beyond Current Scope

While specific applications for this compound are not yet established, its structural motifs are present in molecules with a wide range of biological and material science applications. The brominated pyridine (B92270) core is a common feature in many pharmaceuticals and agrochemicals. The bromomethyl group is a versatile handle for introducing the pyridine scaffold into larger molecules. Therefore, future research should focus on exploring the potential of this compound as a building block in the synthesis of new bioactive molecules and functional materials. Screening for its own intrinsic biological activity or its utility in the development of novel ligands, catalysts, or organic electronic materials could unveil previously undiscovered applications.

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-6-(bromomethyl)-3-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves bromination and nitration of pyridine derivatives. For example, bromination of 6-methyl-3-nitropyridine intermediates using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) can introduce bromine at the 2-position. Reaction conditions such as solvent polarity (e.g., DMF vs. CCl₄) and stoichiometric ratios significantly impact yield. Evidence suggests that excess brominating agents may lead to over-bromination byproducts, necessitating purification via column chromatography .

Basic: How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, the bromomethyl group (CH₂Br) typically appears as a singlet or doublet near δ 4.5–5.0 ppm in ¹H NMR, while aromatic protons resonate in the δ 8.0–9.0 ppm range .
  • HPLC/MS: High-performance liquid chromatography coupled with mass spectrometry verifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 295.93 for C₆H₄Br₂N₂O₂) .
  • Melting Point Analysis: Comparative melting points (e.g., 137–141°C for analogous nitropyridines) help confirm structural integrity .

Advanced: How can competing bromination and nitration pathways be managed to achieve regioselectivity?

Methodological Answer:
Regioselectivity is influenced by directing groups and reaction kinetics. The nitro group at the 3-position deactivates the pyridine ring, favoring bromination at the 2- and 6-positions. However, steric hindrance from the bromomethyl group may divert reactivity. Computational tools (e.g., DFT calculations) can predict reactive sites, while experimental optimization—such as slow reagent addition and low-temperature conditions—minimizes side reactions . Contradictions in literature data (e.g., conflicting yields for similar substrates) highlight the need for reaction monitoring via TLC or in-situ IR .

Advanced: What computational models are used to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations model electronic effects, such as the electron-withdrawing nitro group’s impact on Suzuki-Miyaura coupling efficiency. Parameters like Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting reactivity at the 2- or 6-bromo positions. Molecular dynamics studies further assess steric accessibility of the bromomethyl group, which may hinder catalyst approach . Experimental validation via X-ray crystallography (where feasible) resolves discrepancies between predicted and observed reactivity .

Stability and Handling: How does storage temperature affect the stability of this compound?

Methodological Answer:
Stability studies indicate degradation via hydrolysis of the bromomethyl group under humid conditions. While some protocols recommend storage at 2–8°C to suppress decomposition , others report stability at room temperature (RT) in anhydrous environments . Contradictions arise from batch-specific impurities (e.g., residual moisture), necessitating rigorous drying (e.g., over molecular sieves) and periodic purity checks via HPLC. For long-term storage, argon-purged vials are advised to prevent oxidation .

Advanced: What strategies mitigate byproduct formation during functionalization of this compound?

Methodological Answer:
Byproducts like dehalogenated or over-nitrated derivatives form under harsh conditions (e.g., high temperatures or excess HNO₃). Strategies include:

  • Catalytic Control: Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity in cross-coupling reactions.
  • Stepwise Functionalization: Introducing substituents sequentially (e.g., bromomethyl before nitro) reduces steric clashes .
  • In-Situ Quenching: Adding scavengers (e.g., thiourea for excess Br₂) minimizes unwanted side reactions .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) separates brominated isomers.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals, confirmed by sharp melting points .
  • Distillation: Vacuum distillation (≤1 mmHg) is viable for thermally stable batches, though decomposition risks exist at >150°C .

Advanced: How do steric and electronic factors influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:
The nitro group’s electron-withdrawing effect activates the ring for nucleophilic attack, but steric hindrance from the bromomethyl group at C6 can divert reactivity to C2. Kinetic studies using Hammett plots correlate substituent effects with reaction rates. For example, methoxy groups at C3 increase electron density, competing with nitro-directed pathways. Contradictions in regioselectivity across studies underscore the need for mechanistic probes like isotopic labeling .

Stability Under Reaction Conditions: How does the compound degrade in acidic or basic media?

Methodological Answer:
In acidic conditions (pH <3), hydrolysis of the bromomethyl group generates 6-hydroxymethyl derivatives. Under basic conditions (pH >10), denitration or ring-opening may occur. Stability assays using UV-Vis spectroscopy (monitoring absorbance at λₘₐₓ ~270 nm) quantify degradation rates. Buffered solutions (pH 6–8) are recommended for reactions requiring prolonged stability .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:
LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels, such as dibrominated byproducts or nitro-reduced amines. Challenges include matrix effects from residual solvents, addressed via standard addition methods. Discrepancies in impurity profiles between suppliers highlight variability in synthetic protocols, necessitating batch-specific validation .

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